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Compound of Interest |

[2-(2-
Compound Name:
Chlorophenoxy)ethyllhydrazine

CAS No.: 14573-11-6

Cat. No.: B080949

. J

Technical Whitepaper: [2-(2-
Chlorophenoxy)ethyl]hydrazine

Classification: Hydrazine Derivative / MAO Inhibitor Probe CAS Registry Number: 14573-11-
6[1][2]

Executive Summary

[2-(2-Chlorophenoxy)ethyl]hydrazine is a synthetic organic compound characterized by a
hydrazine moiety linked to a 2-chlorophenoxy group via an ethyl spacer.[1] Structurally
analogous to historical non-selective monoamine oxidase inhibitors (MAQOISs) such as
phenoxypropazine and phenelzine, this compound serves as a critical chemical probe for
exploring the structure-activity relationships (SAR) of enzyme inhibition.[1] Its mechanism
involves "suicide inhibition" of flavin-dependent amine oxidases, making it a potent tool for
neuropharmacological research and metabolic stability studies.[1]

Chemical Identity & Structural Analysis[1][3][4]
Nomenclature and Identifiers
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Property Detail

IUPAC Name [2-(2-Chlorophenoxy)ethyllhydrazine

1-(2-(2-Chlorophenoxy)ethyl)hydrazine; 2-
Common Synonyms i
Chlorophenoxyethylhydrazine

CAS Number 14573-11-6

C

H
Molecular Formula

CIN

O
Molecular Weight 186.64 g/mol
SMILES Clclccccc1OCCNN
InChl Key EX62G5VQE3

Structural Properties

The molecule consists of three distinct pharmacophoric regions:
e The Hydrazine Head (-NHNH

): A highly nucleophilic and reducing terminus responsible for covalent binding to the enzyme
cofactor (FAD).

e The Ethyl Linker (-CH

CH

-): Provides the necessary steric flexibility to position the hydrazine group within the enzyme
active site.

» The 2-Chlorophenoxy Tail: A lipophilic aryl ring where the ortho-chlorine atom introduces
steric bulk and electron-withdrawing properties, influencing the compound's orientation in the
hydrophobic pocket of MAO enzymes.[1]
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Physicochemical Profile

Value .
Parameter . . Interpretation
(Predicted/Experimental)
Moderate lipophilicity; capable
LogP ~1.52 of crossing the Blood-Brain
Barrier (BBB).[1]
Exists largely as a protonated
pKa (Conjugate Acid) ~7.8-8.2 cation at physiological pH,
aiding solubility.[1]
typically handled as a
B Low in water (Free Base); High  hydrochloride salt to ensure
Solubility .
(HCI salt) aqueous solubility for
biological assays.[1]
Free base is air-sensitive
(oxidizes to
Stability Oxidation Sensitive hydrazones/diazenes).[1]

Store under inert gas (Ar/N

) at -20°C.

Synthesis & Manufacturing Protocol

Editorial Note: The synthesis of hydrazine derivatives requires strict safety adherence due to

the toxicity and instability of hydrazine intermediates. The following protocol utilizes a

nucleophilic substitution strategy.

Synthetic Pathway (Graphviz Visualization)
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Caption: Two-step synthesis via Williamson ether synthesis followed by nucleophilic
substitution with hydrazine.

Detailed Methodology
Step 1: Synthesis of 1-(2-Bromoethoxy)-2-chlorobenzene[1]

» Reagents: Dissolve 2-chlorophenol (1.0 eq) in anhydrous acetone. Add anhydrous
Potassium Carbonate (K

CO
, 2.0 eq).

» Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise. Note: Excess alkyl halide is critical to
prevent the formation of the bis-phenoxy dimer.[1]

» Reaction: Reflux at 60°C for 12—18 hours. Monitor by TLC (Hexane:EtOAc 9:1).

o Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether,
wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO
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and concentrate.

Step 2: Hydrazinolysis[1]

Reagents: Dissolve the bromo-intermediate from Step 1 in absolute ethanol.

Reaction: Add Hydrazine Hydrate (5.0 eq) slowly. Caution: Exothermic.[1]

Conditions: Reflux for 4 hours under nitrogen atmosphere.

Purification: Evaporate ethanol and excess hydrazine in vacuo (use a high-efficiency trap for
hydrazine).

Salt Formation: Dissolve the oily residue in dry diethyl ether and bubble dry HCI gas (or add
HCI in dioxane) to precipitate the [2-(2-Chlorophenoxy)ethyllhydrazine hydrochloride salt.
[1] Recrystallize from Ethanol/Ether.

Pharmacological Profile[1][4][6][7][8]
Mechanism of Action: Suicide Inhibition

[2-(2-Chlorophenoxy)ethyllhydrazine acts as a mechanism-based "suicide" inhibitor of

Monoamine Oxidase (MAO).[1] The inhibition proceeds via a radical mechanism involving the

enzyme's Flavin Adenine Dinucleotide (FAD) cofactor.[3]

Mechanism Logic:

Substrate Recognition: The amine moiety binds to the active site of MAO.

Single Electron Transfer (SET): MAO attempts to oxidize the hydrazine group, generating a
radical cation intermediate.

Covalent Adduct Formation: The unstable radical species forms a covalent bond with the
N(5) atom of the isoalloxazine ring of FAD.

Irreversible Inactivation: The enzyme is permanently disabled, requiring de novo protein
synthesis for activity recovery.

Signaling Pathway & Inhibition Logic (Graphviz)[1]

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://cymitquimica.com/cas/103855-01-2/
https://cymitquimica.com/cas/103855-01-2/
https://www.benchchem.com/product/b080949?utm_src=pdf-body
https://cymitquimica.com/cas/103855-01-2/
https://www.benchchem.com/product/b080949?utm_src=pdf-body
https://cymitquimica.com/cas/103855-01-2/
https://www.bocsci.com/resources/list-of-monoamine-oxidase-inhibitor-compounds-for-laboratory-research.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[2-(2-Chlorophenoxy)ethyllhydrazine MAO Enzyme
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Caption: Mechanism-based inactivation of MAO enzymes by hydrazine derivatives.[1]

Structure-Activity Relationship (SAR)[1]

e 2-Chloro Substitution: The chlorine atom at the ortho position provides steric hindrance that
may restrict rotation, potentially enhancing selectivity for specific MAO isoforms (A vs B)
compared to the unsubstituted phenoxyethylhydrazine.[1]

» Linker Length: The 2-carbon ethyl chain is optimal for aligning the hydrazine with the FAD
cofactor. Lengthening to propyl (3-carbon) typically reduces potency.[1]

Safety & Handling Protocols

Hazard Class: Hydrazines are potent reducing agents and suspected carcinogens.
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Hazard Category Risk Description Mitigation Protocol

Use double nitrile gloves.
PO Toxic if swallowed, inhaled, or Handle only in a Class Il
cute Toxicity ] ) )
absorbed through skin.[1] Biosafety Cabinet or Fume

Hood.

) Avoid all aerosol generation.
) o Suspected human carcinogen ]
Carcinogenicity (IARC G 28) Use HEPA-filtered vacuum
roup .
lines.

] - May form explosive peroxides Store under Argon at -20°C.
Chemical Stability ] ) o
or diazenes upon air exposure. Do not distill to dryness.

Emergency Response:

o Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400), then soap and
water.

o Spill: Neutralize with dilute hypochlorite solution (bleach) to oxidize the hydrazine to nitrogen
gas before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://cymitquimica.com/cas/103855-01-2/
https://www.benchchem.com/product/b080949?utm_src=pdf-body
https://cymitquimica.com/cas/103855-01-2/
https://pubchem.ncbi.nlm.nih.gov/compound/164996
https://pubchem.ncbi.nlm.nih.gov/compound/164996
https://pubmed.ncbi.nlm.nih.gov/4674124/
https://pubmed.ncbi.nlm.nih.gov/1293612/
https://pubmed.ncbi.nlm.nih.gov/4674124/
https://www.researchgate.net/publication/5885953_Biological_Activities_of_Hydrazone_Derivatives
https://cymitquimica.com/cas/103855-01-2/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1173910/
https://pubmed.ncbi.nlm.nih.gov/1293612/
https://pubmed.ncbi.nlm.nih.gov/4674124/
https://www.researchgate.net/publication/5885953_Biological_Activities_of_Hydrazone_Derivatives
https://www.researchgate.net/publication/Biological_Activities_of_Hydrazone_Derivatives
https://www.benchchem.com/product/b080949?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

e 1. CAS 103855-01-2: Ethyl 2-[2-(3,5-dichlorophenyl)hydrazinyl... [cymitquimica.com]
¢ 2. alfa-chemistry.com [alfa-chemistry.com]
¢ 3. bocsci.com [bocsci.com]

¢ 4. [2-(2-Chlorophenoxy)ethyllhydrazine | CBH11CIN20O | CID 164996 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 5. Inhibition of monoamine oxidase by substituted hydrazines - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 6. MAOI activity of some novel series of substituted thiazol-2-yl-hydrazines - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7.researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Chemical structure and properties of [2-(2-
Chlorophenoxy)ethyllhydrazine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080949#chemical-structure-and-properties-of-2-2-
chlorophenoxy-ethyl-hydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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